PROTAC HSP90 degrader BP3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

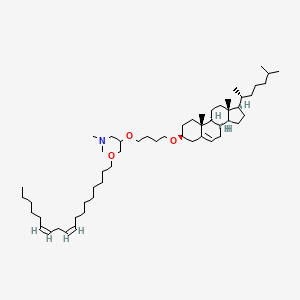

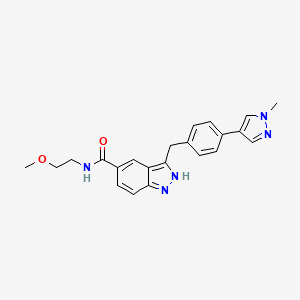

PROTAC HSP90-Degrader BP3 ist eine potente und selektive Verbindung, die entwickelt wurde, um das Hitzeschockprotein 90 (HSP90) über eine Proteolyse-Targeting-Chimäre (PROTAC)-Strategie abzubauen. Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Wachstum von Brustkrebszellen zu hemmen, indem sie HSP90 angreift und abbaut, ein Protein, das für die Stabilität und Aktivierung von Onkoproteinen entscheidend ist .

Vorbereitungsmethoden

Die Synthese von PROTAC HSP90-Degrader BP3 beinhaltet einen mehrstufigen Prozess, der die Entwicklung und den Zusammenbau eines bifunktionalen Moleküls umfasst. Dieses Molekül besteht typischerweise aus einem Liganden, der an HSP90 bindet, einem Linker und einem Liganden, der eine E3-Ubiquitinligase rekrutiert. Die spezifischen Synthesewege und Reaktionsbedingungen für PROTAC HSP90-Degrader BP3 sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. der allgemeine Ansatz beinhaltet Standardtechniken der organischen Synthese, einschließlich Kupplungsreaktionen und Reinigungsschritten .

Analyse Chemischer Reaktionen

PROTAC HSP90-Degrader BP3 unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

Substitutionsreaktionen: Diese Reaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen, was zur Modifikation seiner Eigenschaften verwendet werden kann.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Kupferkatalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

PROTAC HSP90-Degrader BP3 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung des Proteinabbaus und der Rolle von HSP90 in zellulären Prozessen.

Biologie: Einsatz in der Forschung, um die Mechanismen des Proteinabbaus und die Auswirkungen der HSP90-Hemmung auf zelluläre Funktionen zu verstehen.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Brustkrebs und anderen Krebsarten durch selektiven Abbau von HSP90 und Hemmung des Wachstums von Krebszellen

Wirkmechanismus

PROTAC HSP90-Degrader BP3 entfaltet seine Wirkung, indem er eine E3-Ubiquitinligase an HSP90 rekrutiert, was zur Ubiquitinierung und anschließenden proteasomalen Degradation von HSP90 führt. Dieser Abbau stört die Stabilität und Aktivierung von Onkoproteinen, die auf HSP90 angewiesen sind, wodurch das Wachstum von Krebszellen gehemmt wird. Die beteiligten molekularen Ziele umfassen HSP90 und die E3-Ubiquitinligase, die zusammenarbeiten, um den Degradationsprozess zu erleichtern .

Wissenschaftliche Forschungsanwendungen

PROTAC HSP90 degrader BP3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the role of HSP90 in cellular processes.

Biology: Employed in research to understand the mechanisms of protein degradation and the effects of HSP90 inhibition on cellular functions.

Medicine: Investigated for its potential therapeutic applications in treating breast cancer and other cancers by selectively degrading HSP90 and inhibiting cancer cell growth

Industry: Utilized in the development of new therapeutic strategies and drug discovery efforts targeting HSP90.

Wirkmechanismus

PROTAC HSP90 degrader BP3 exerts its effects by recruiting an E3 ubiquitin ligase to HSP90, leading to the ubiquitination and subsequent proteasomal degradation of HSP90. This degradation disrupts the stability and activation of oncoproteins that rely on HSP90, thereby inhibiting cancer cell growth. The molecular targets involved include HSP90 and the E3 ubiquitin ligase, which work together to facilitate the degradation process .

Vergleich Mit ähnlichen Verbindungen

PROTAC HSP90-Degrader BP3 ist im Vergleich zu anderen HSP90-Inhibitoren aufgrund seines PROTAC-basierten Mechanismus einzigartig, der zum selektiven Abbau von HSP90 führt, anstatt lediglich seine Funktion zu hemmen. Zu ähnlichen Verbindungen gehören:

PROTAC HSP90-Degrader BP1: Ein weiterer PROTAC-basierter HSP90-Degrader mit ähnlichen Eigenschaften, aber unterschiedlichen strukturellen Komponenten.

PROTAC HSP90-Degrader BP2: Eine Verbindung mit einem ähnlichen Mechanismus, aber unterschiedlicher Wirksamkeit und Selektivität.

Traditionelle HSP90-Inhibitoren: Verbindungen, die die HSP90-Funktion hemmen, ohne ihren Abbau zu induzieren, wie zum Beispiel Geldanamycin und seine Derivate

PROTAC HSP90-Degrader BP3 zeichnet sich durch seine Fähigkeit aus, HSP90 selektiv abzubauen, wodurch ein potenziell effektiverer Ansatz zur Krebstherapie geboten wird.

Eigenschaften

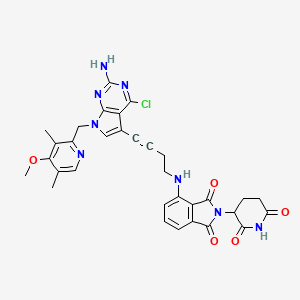

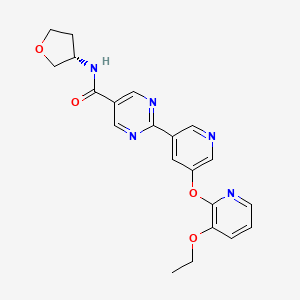

Molekularformel |

C32H29ClN8O5 |

|---|---|

Molekulargewicht |

641.1 g/mol |

IUPAC-Name |

4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

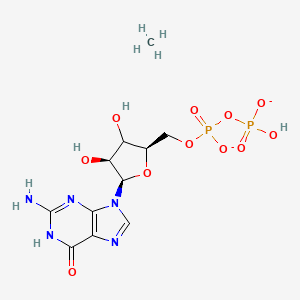

InChI |

InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) |

InChI-Schlüssel |

ZSERQSKFLSKTGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)

![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)

![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)